molecular formula C18H24O2 B190405 19-Norandrostenedione CAS No. 734-32-7

19-Norandrostenedione

Cat. No.: B190405
CAS No.: 734-32-7
M. Wt: 272.4 g/mol
InChI Key: JRIZOGLBRPZBLQ-LVQHMEKZSA-N
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Mechanism of Action

Target of Action

19-Norandrostenedione, also known as nandrolone, is a basic substance of some very popular injectable anabolic steroids . It primarily targets the androgen receptors in the body . These receptors play a crucial role in the maintenance and development of male characteristics and reproductive activity.

Mode of Action

This compound may be metabolized to 19-nortestosterone in both men and women . It binds to androgen receptors with high selectivity . The transactivation of androgen receptor-dependent reporter gene expression was found to be 10 times lower than that produced by dihydrotestosterone .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is its metabolism to 19-nortestosterone . This process involves the reduction of the 17-keto group by 17β-hydroxysteroid dehydrogenase to form 19-nortestosterone . The specific metabolites of 19-nor-5-androstene-3, 17-dione are 19-nordehydroandrosterone and 19-nordehydroepiandrosterone .

Pharmacokinetics

The absorption of this compound is variable, but some absorption does occur .

Result of Action

The result of this compound’s action is primarily the increase in 19-nortestosterone levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its use is regulated in the United States as a schedule III controlled substance, and it is prohibited for use in competitive sports by the World Anti-Doping Agency . Therefore, the legal and regulatory environment can significantly impact the use and efficacy of this compound.

Safety and Hazards

After 2005, Norandrostenedione was regulated in the United States as a schedule III controlled substance, as well as banned from use in competitive sports by the World Anti-Doping Agency . It’s important to note that the claim that supplemental 19-norandrostenedione has anabolic effects is unsubstantiated .

Relevant Papers Several papers have been published on Norandrostenedione. For instance, one study focused on the conversion of 4-norandrostenedione, 4-norandrostenediol, and 5-norandrostenediol to nandrolone in human subjects . Another paper discussed the potential of Fusarium lini for the biotransformation of Norandrostenedione .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-norandrostenedione typically involves the chemical modification of androstane derivatives. One common method includes the oxidation of 19-norandrost-4-ene-3,17-dione using reagents such as chromium trioxide or pyridinium chlorochromate . Another method involves the use of a single-pot process where 19-norandrostene-3,17-dione is contacted with a base, an organic gas/solution, and an acid to obtain 19-norethisterone .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Properties

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1]

CAS No.

734-32-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1

InChI Key

JRIZOGLBRPZBLQ-LVQHMEKZSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

734-32-7

Pictograms

Irritant; Health Hazard

Synonyms

19-nor-4-androstene-3,17-dione
19-nor-A-dione
19-norandrost-4-ene-3,17-dione
19-norandrostenedione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Norandrostenedione
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19-Norandrostenedione
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